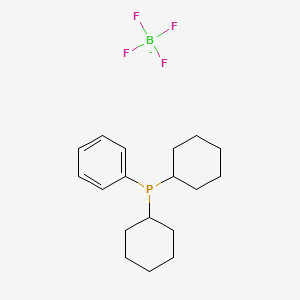
Dicyclohexylphenylphosphine tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexylphenylphosphine tetrafluoroborate is a chemical compound with the molecular formula C18H27BF4P and a molecular weight of 361.19 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicyclohexylphenylphosphine tetrafluoroborate can be synthesized through the reaction of dicyclohexylphenylphosphine with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions. The process is designed to maximize yield and minimize impurities, ensuring the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexylphenylphosphine tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in chemical synthesis and research .
Applications De Recherche Scientifique
Dicyclohexylphenylphosphine tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of dicyclohexylphenylphosphine tetrafluoroborate involves its interaction with molecular targets such as metal ions and enzymes. The compound acts as a ligand, forming complexes with metal ions that can catalyze various chemical reactions. In biological systems, it can modulate enzyme activity and protein interactions, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenylphosphine tetrafluoroborate
- Tricyclohexylphosphine tetrafluoroborate
- Dicyclohexylmethylphosphine tetrafluoroborate
Uniqueness
Dicyclohexylphenylphosphine tetrafluoroborate is unique due to its specific combination of cyclohexyl and phenyl groups, which confer distinct steric and electronic properties. This uniqueness makes it particularly effective as a ligand in catalysis and coordination chemistry, offering advantages over similar compounds in certain applications .
Propriétés
Formule moléculaire |
C18H27BF4P- |
|---|---|
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
dicyclohexyl(phenyl)phosphane;tetrafluoroborate |
InChI |
InChI=1S/C18H27P.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2;/q;-1 |
Clé InChI |
ZVXPXEISQRDKRF-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


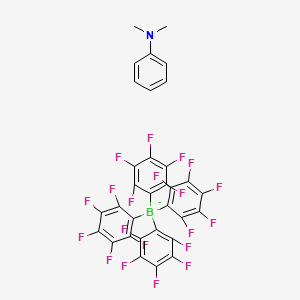
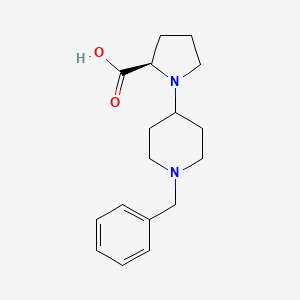
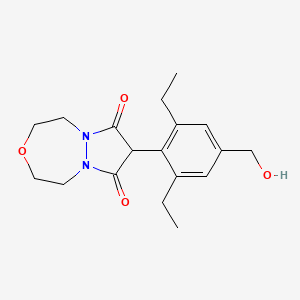
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)
![tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)
![(6S,8S,9S,10R,11S,13S,14S,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404815.png)
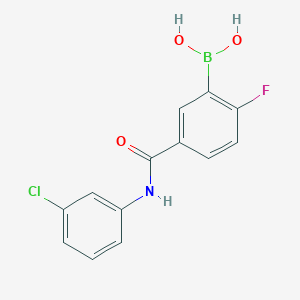
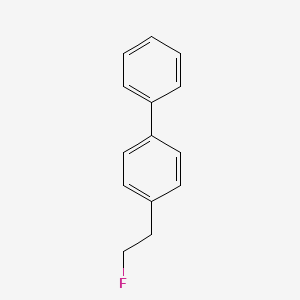
![[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)
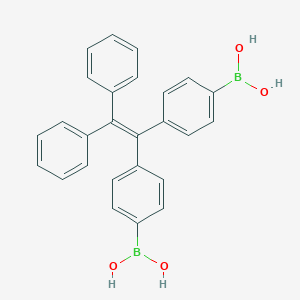
![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)
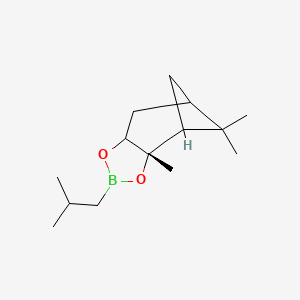
![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
